(-)-Menthol

TRPM8 Agonist Ion Channel Pharmacology Sensory Neuroscience

Procure high-purity (-)-Menthol (CAS 2216-51-5), the only isomer with demonstrated analgesic and superior cooling intensity due to selective TRPM8 activation (EC50 13 μM). Substituting with racemic or other isomers compromises efficacy. This ≥99% pure, USP/BP/Ph. Eur. grade crystalline solid ensures performance in premium flavors, fragrances, and topical analgesics. A fermentation-based sustainable source is also available for industrial biotech buyers seeking a renewable supply chain.

Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
CAS No. 2216-51-5
Cat. No. B1675115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Menthol
CAS2216-51-5
SynonymsLevomenthol;  D-(-)-Menthol;  l-Menthol;  Levomentholum;  NSC 62788;  NSC62788;  NSC-62788;  FEMA No. 2665;  U.S.P. Menthol; 
Molecular FormulaC10H20O
Molecular Weight156.26 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)O)C(C)C
InChIInChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10-/m1/s1
InChIKeyNOOLISFMXDJSKH-KXUCPTDWSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992)
Very sol in alcohol, chloroform, ether, petroleum ether;  freely sol in glacial acetic acid, liquid petrolatum
VERY SOLUBLE IN ACETONE, BENZENE
In water, 456 mg/l @ 25 °C
0.49 mg/mL at 25 °C
very soluble in alcohol and volatile oils;  slightly soluble in wate
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Menthol (CAS 2216-51-5): Analytical Specifications and Fundamental Characterization


(-)-Menthol (CAS 2216-51-5), also designated as L-Menthol or levomenthol, is a naturally occurring cyclic monoterpene alcohol that functions as the principal bioactive and sensory agent in mint oils. It is chemically defined by its specific stereochemistry (1R,2S,5R) and is recognized as the primary agonist of the cold- and menthol-sensitive transient receptor potential melastatin 8 (TRPM8) ion channel [1]. Commercial material is typically supplied as colorless hexagonal crystals with a characteristic minty odor, with a purity specification of ≥99.0% (GC, area%) and a melting range of 41–44 °C .

Why Generic 'Menthol' or Simple Analogs Cannot Replace (-)-Menthol in Precision Applications


The term 'menthol' is often used indiscriminately, yet the functional, sensory, and physicochemical properties of its isomers and synthetic substitutes diverge dramatically. The stereochemistry of (-)-menthol is not a trivial detail; it is the molecular basis for its potent interaction with the TRPM8 receptor, a feature not replicated with equal efficacy by its enantiomer (+)-menthol or its racemic mixture [1]. Furthermore, synthetic cooling agents like WS-3 or WS-23, while possessing a cooling effect, exhibit distinct temporal dynamics, potency thresholds, and receptor activation profiles that preclude simple dose-equivalent substitution in product formulations [2]. Even in physical processing, the significant melting point depression observed in racemic menthol relative to the pure (-)-enantiomer can lead to unexpected phase behavior and handling issues during manufacturing [3]. Therefore, selecting the precise compound is a matter of functional specificity, not generic interchangeability.

(-)-Menthol (CAS 2216-51-5) Quantitative Differentiation Evidence Against Close Analogs and Substitutes


TRPM8 Activation Potency: (-)-Menthol vs. (+)-Menthol and Synthetic Cooling Agents

In a direct comparative FLIPR assay measuring intracellular calcium flux in HEK293 cells expressing recombinant mouse TRPM8 (mTRPM8), (-)-menthol activated the receptor with an EC50 of 4.1 ± 1.3 µM, demonstrating approximately 3.5-fold higher potency than its enantiomer (+)-menthol, which had an EC50 of 14.4 ± 1.3 µM [1]. In the same assay, the synthetic cooling agent WS-3 (EC50: 3.7 ± 1.7 µM) was statistically equipotent to (-)-menthol, while WS-23 (EC50: 44 ± 7.3 µM) was over 10-fold less potent [1].

TRPM8 Agonist Ion Channel Pharmacology Sensory Neuroscience

Sensory Cooling Dynamics: (-)-Menthol vs. (+)-Menthol Temporal Profile

A time-intensity sensory study with trained panelists (n=11) evaluated aqueous solutions of l- and d-menthol across a concentration range (0.01-0.08% w/v). Across all measured parameters, l-menthol ( (-)-menthol ) consistently outperformed d-menthol ( (+)-menthol ). At a 0.04% (w/v) concentration, l-menthol exhibited a greater maximum cooling intensity (Imax) and a longer total duration of the cooling sensation (Tdur) [1].

Sensory Science Flavor Chemistry Psychophysics

Physical Phase Behavior: (-)-Menthol vs. Racemic (±)-Menthol Melting Point

The melting point of pure (-)-menthol is consistently reported as higher than that of its racemic mixture. Standard commercial specifications list (-)-menthol with a melting point of 41-44 °C , while the racemic mixture (±)-menthol melts at a significantly lower temperature, typically 36-38 °C [1].

Physical Chemistry Formulation Science Crystallization

Volatility and Aqueous Solubility: (-)-Menthol vs. Geraniol as a Terpene Analog

Compared to the acyclic monoterpene alcohol geraniol, (-)-menthol exhibits significantly lower vapor pressure and higher aqueous solubility. At 25 °C, (-)-menthol has a vapor pressure of 0.000767 mm Hg, which is approximately 39-fold lower than geraniol's vapor pressure of 0.030000 mm Hg [1]. Furthermore, (-)-menthol is roughly 5-fold more soluble in water (0.49 g/L) than geraniol (0.1 g/L) [1].

Physicochemical Properties Formulation Flavor Release

High-Value Application Scenarios for (-)-Menthol (CAS 2216-51-5) Based on Evidence


Precision TRPM8 Pharmacology and Ion Channel Research

In studies investigating the specific pharmacology of the cold-menthol receptor TRPM8, (-)-menthol is the essential agonist due to its 3.5-fold greater potency compared to (+)-menthol [1]. The use of racemic menthol or a less potent isomer would introduce significant variability and require higher concentrations, potentially leading to off-target effects such as TRPA1 or TRPV1 activation, thereby confounding experimental results. The well-defined stereochemistry of (-)-menthol is a prerequisite for reproducible and interpretable data in both in vitro assays and in vivo models of thermosensation and analgesia.

High-Fidelity Sensory Product Formulation

For premium consumer products—including chewing gums, oral care formulations, and topical analgesics—where the character and longevity of the cooling sensation are key brand differentiators, (-)-menthol is the preferred raw material. As demonstrated in time-intensity sensory studies, it provides a superior profile of greater maximum cooling intensity and longer duration of effect compared to its enantiomer (+)-menthol [2]. Substituting with racemic menthol or synthetic agents like WS-23 would alter the temporal dynamics and perceived quality of the cooling experience, which can negatively impact consumer acceptance and product loyalty.

Thermally Stable and Controlled-Release Formulations

In manufacturing processes involving elevated temperatures (e.g., baking, hot-fill operations) or where long-term shelf stability is required, the higher melting point (41-44 °C) of pure (-)-menthol offers a distinct advantage over racemic menthol (36-38 °C) [3]. This higher phase-transition temperature reduces the risk of unintended melting, agglomeration, or phase separation during processing and storage, ensuring a more homogeneous and stable final product. Its lower vapor pressure relative to other terpenes further supports its use in applications requiring sustained aroma release [4].

Enantioselective Analytical Method Development

The need to quantify and differentiate (-)-menthol from its enantiomer (+)-menthol in complex natural extracts or synthetic mixtures is critical for quality control, authenticity verification, and regulatory compliance. The development of robust analytical methods, such as liquid chromatography with fluorogenic derivatization [5], relies on the availability of high-purity (-)-menthol as a reference standard. This is essential for establishing enantiomeric purity specifications and ensuring that commercial products meet the required compositional and functional criteria.

Technical Documentation Hub

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